molecular formula C22H23ClN2 B10883532 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10883532
M. Wt: 350.9 g/mol
InChI Key: MUBVYFYOPSTJHM-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological activities and are often used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 2-chlorophenylmethyl group and a naphthalen-1-ylmethyl group, making it a molecule of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and naphthalen-1-ylmethylamine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 2-chlorobenzyl chloride and piperazine to form 1-(2-chlorobenzyl)piperazine.

    Alkylation: The next step is the alkylation of 1-(2-chlorobenzyl)piperazine with naphthalen-1-ylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzyl)piperazine: Similar structure but lacks the naphthalen-1-ylmethyl group.

    1-(Naphthalen-1-ylmethyl)piperazine: Similar structure but lacks the 2-chlorophenylmethyl group.

    4-(2-Chlorophenyl)piperazine: Similar structure but lacks the naphthalen-1-ylmethyl group.

Uniqueness

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both the 2-chlorophenylmethyl and naphthalen-1-ylmethyl groups. This dual substitution provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23ClN2

Molecular Weight

350.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23ClN2/c23-22-11-4-2-7-20(22)17-25-14-12-24(13-15-25)16-19-9-5-8-18-6-1-3-10-21(18)19/h1-11H,12-17H2

InChI Key

MUBVYFYOPSTJHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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